Molecular Weight and Ligand Efficiency Advantage Over Phenyl‑Substituted Thiazole Analog
The target compound (C₁₆H₂₀N₂O₂S, MW 304.4) is 62.1 Da lighter than its 2‑phenyl analog (C₂₁H₂₂N₂O₂S, MW 366.5) and 75.1 Da lighter than the 2‑(4‑methylphenyl) analog (C₂₂H₂₃N₂O₂S, MW 379.5), offering a higher ligand efficiency index (LEI) when normalised for heavy‑atom count [REFS‑1]. Lower molecular weight is consistently associated with improved permeability and solubility in CNS drug discovery [REFS‑2].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 304.4 g mol⁻¹ |
| Comparator Or Baseline | 2-(4-ethoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide (MW 366.5); 2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide (MW 379.5) |
| Quantified Difference | Δ 62.1 Da (vs phenyl analog); Δ 75.1 Da (vs 4‑methylphenyl analog) |
| Conditions | Calculated from molecular formula; no experimental assay context required. |
Why This Matters
Lower molecular weight increases the probability of favourable ADME properties and leaves more room for subsequent optimisation, making the 2‑methyl‑thiazole scaffold a more efficient starting point for lead development.
- [1] Leeson, P. D. & Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. View Source
